

Technical Guide: Dimethyl-W84 (CAS 402475-33-6)

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Compound of Interest

Compound Name: *dimethyl-W84*

Cat. No.: *B1251727*

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Advanced Probing of the M2 Muscarinic Allosteric Site[1]

Part 1: Chemical Identity & Significance

Dimethyl-W84 (CAS 402475-33-6) is a highly specialized pharmacological tool designed to target the allosteric site of the M₂ muscarinic acetylcholine receptor (mAChR).[1] Chemically, it is a bis-quaternary ammonium compound, specifically N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium dibromide.

It is a structural derivative of the parent compound W84. The critical modification is the addition of a methyl group to the 5-position of the phthalimide moieties at both ends of the molecule. This structural enhancement significantly increases its affinity for the M₂ allosteric site, making it not just a modulator, but a viable radioligand (³H)**Dimethyl-W84**) for direct labeling of the allosteric pocket—a capability rare among muscarinic modulators.

Key Physicochemical Properties

Property	Specification
CAS Number	402475-33-6
Molecular Formula	C ₃₄ H ₄₈ N ₄ O ₄ [1][2][3] · 2Br
Formula Weight	736.6 g/mol
Solubility	Soluble in water and DMSO (>10 mM)
Receptor Selectivity	High selectivity for M ₂ mAChR over M ₁ , M ₃ , M ₄ , M ₅
Primary Mechanism	Positive Allosteric Modulator (PAM) of antagonist binding; Negative Allosteric Modulator (NAM) of agonist function

Part 2: Mechanism of Action & The Ternary Complex

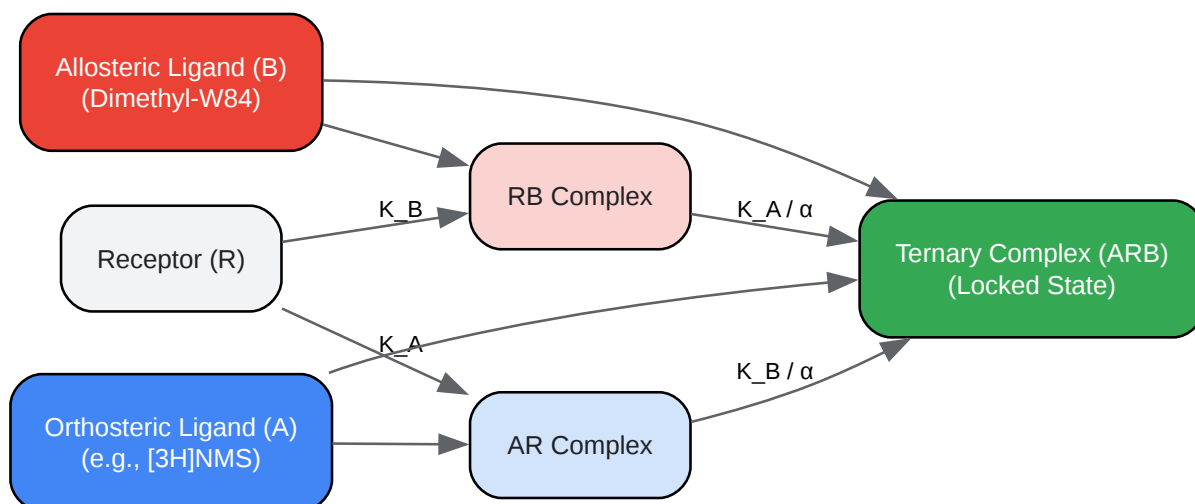
Dimethyl-W84 operates via the Allosteric Ternary Complex Model (ATCM). Unlike orthosteric ligands (e.g., Acetylcholine, Atropine) that bind to the conserved transmembrane pocket, **Dimethyl-W84** binds to a distinct extracellular vestibule (the "common allosteric site") located between the o2 and o3 loops of the receptor.

The Cooperativity Paradox

Dimethyl-W84 exhibits probe-dependence:

- With Antagonists (e.g., N-Methylscopolamine - NMS): It displays positive cooperativity. It stabilizes the receptor-antagonist complex, dramatically slowing the dissociation of the antagonist (decreasing the off-rate,).
- With Agonists (e.g., Acetylcholine): It typically displays negative cooperativity, reducing the affinity and efficacy of the endogenous neurotransmitter.

This dual nature makes it a critical tool for "locking" receptors in specific conformations during structural studies or kinetic assays.



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Figure 1: The Allosteric Ternary Complex Model. α (alpha) represents the cooperativity factor. For **Dimethyl-W84** + NMS, $\alpha > 1$ (Positive Cooperativity).

Part 3: Experimental Protocols

Protocol A: Infinite Dilution Dissociation Assay

Purpose: To validate the allosteric nature of **Dimethyl-W84** by observing its effect on the dissociation rate (

) of a radiolabeled orthosteric antagonist.

Reagents:

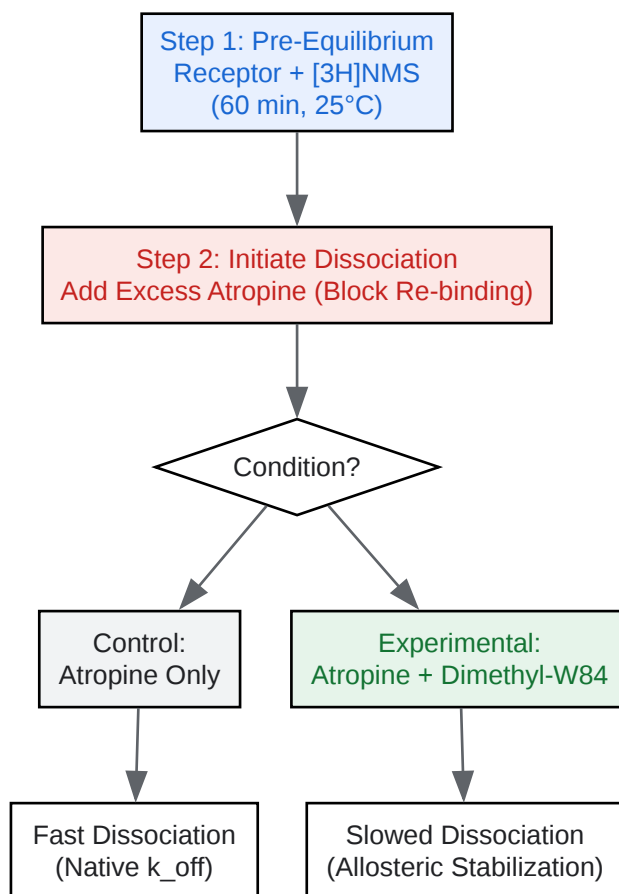
- Membrane Prep: CHO cells expressing human M₂ receptors (or porcine heart homogenate).
- Radioligand: [³H]N-Methylscopolamine ([³H]NMS) (~80 Ci/mmol).
- Dissociation Agent: Atropine (10 μ M final concentration).
- Modulator: **Dimethyl-W84** (10 nM – 10 μ M titration).

Workflow:

- Equilibration: Incubate membranes with [³H]NMS (0.2 nM) in HEPES buffer (pH 7.4) for 60 min at 25°C to reach equilibrium binding.
- Dissociation Initiation: Add excess Atropine (10 μM) to block re-binding of the radioligand.
 - Control Condition: Atropine alone.
 - Experimental Condition: Atropine + **Dimethyl-W84** (fixed concentration).
- Sampling: At defined time points (0, 2, 5, 10, 20, 60, 120 min), filter aliquots through GF/B filters using a cell harvester.
- Analysis: Count radioactivity. Plot ln(Bound/Total) vs. Time.

Causality Check:

- If **Dimethyl-W84** is competitive, it would not affect the dissociation rate initiated by infinite dilution.
- Result: **Dimethyl-W84** will decrease the slope of the dissociation curve, confirming it prevents the exit of [³H]NMS via the allosteric blockade (the "lid" effect).



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Figure 2: Experimental workflow for validating allosteric retardation of dissociation.

Protocol B: Direct Allosteric Labeling

Purpose: To map the allosteric site directly using [³H]Dimethyl-W84.[1] This avoids the ambiguity of indirect probe-dependence.

- Tracer: Use [³H]Dimethyl-W84 (Specific Activity ~30-50 Ci/mmol).
- Non-Specific Binding: Define using a saturating concentration of W84 (100 μM) or Naphmethonium. Note: Atropine is NOT suitable for defining NSB here because the allosteric and orthosteric sites are distinct, although high concentrations of orthosteric ligands can negatively couple to the allosteric site.
- Incubation: 2 hours at 25°C (Allosteric ligands often have slower kinetics).

- Filtration: Use PEI-coated filters to reduce binding to filter mats (cationic ligands stick to glass fiber).

Part 4: Therapeutic & Research Applications[4]

Application Field	Utility of Dimethyl-W84
Structure-Activity Relationships (SAR)	Serves as the "gold standard" reference for optimizing bis-ammonium chain lengths in new drug design.
Receptor Crystallography	Used to stabilize the M ₂ receptor in a specific inactive conformation, aiding in the resolution of crystal structures co-complexed with antagonists.
Kinetic Screening	Used to validate "residence time" theories. Dimethyl-W84 proves that efficacy can be uncoupled from affinity by manipulating the lifetime of the drug-receptor complex.

Part 5: Safety & Handling

- Toxicity: As a bis-quaternary ammonium compound, **Dimethyl-W84** is likely a potent nicotinic/muscarinic agent if it enters the systemic circulation. However, it is charged and does not cross the blood-brain barrier (BBB) easily.
- Handling: Wear gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation of dust.
- Storage: Store solid at -20°C. Stock solutions in water or DMSO are stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

References

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